molecular formula C19H16O3 B4725794 3-(2-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

3-(2-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

Cat. No. B4725794
M. Wt: 292.3 g/mol
InChI Key: DGONBUSLNDQYDK-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as BM212, is a chemical compound that belongs to the family of furanones. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Synthesis and Reactivity : A study by Soliman & El-Sakka (2017) describes the preparation of 5-(4-Methoxy-3-methylphenyl)-2(3 H)-furanone and its reactions with various nucleophilic and electrophilic reagents. This resulted in the formation of different derivatives like 3-arylidenefuranone, amides, isothiazolones, benzimidazole, and others.

Biological Activities and Applications

  • Cytotoxicity Against Cancer Cells : A study by Bang et al. (2004) synthesized 5-arylidene-2(5H)-furanone derivatives and evaluated their cytotoxicity against various cancer cell lines. They found that derivatives with halogen atoms or nitro groups at the aromatic ring increased cytotoxicity.

Flavor and Aroma Compounds

  • Flavor and Aroma in Food : Schwab (2013) reviewed the use of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its derivatives in the food industry. These compounds are key flavor compounds in many fruits and are synthesized through enzymatic steps or as a product of the Maillard reaction [Schwab (2013)].

  • Historical Review of Mesifurane : Kallio (2018) provided a historical perspective on mesifurane, a natural compound used globally as a flavoring in foods, beverages, and cosmetics. This furanone is significant in the flavor of various fruits and berries [Kallio (2018)].

properties

IUPAC Name

(3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13-7-9-14(10-8-13)18-12-16(19(20)22-18)11-15-5-3-4-6-17(15)21-2/h3-12H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGONBUSLNDQYDK-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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